molecular formula C6H11NO B13345030 Rel-(1S,6R)-3-azabicyclo[4.1.0]heptan-1-ol

Rel-(1S,6R)-3-azabicyclo[4.1.0]heptan-1-ol

Cat. No.: B13345030
M. Wt: 113.16 g/mol
InChI Key: NZCBOEIGQAQLCD-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(1S,6R)-3-azabicyclo[410]heptan-1-ol is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1S,6R)-3-azabicyclo[4.1.0]heptan-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of iodobenzene diacetate (PIDA) as an oxidant at room temperature, which facilitates the formation of the bicyclic structure without the need for a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Rel-(1S,6R)-3-azabicyclo[4.1.0]heptan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PIDA and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions typically involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols or amines.

Scientific Research Applications

Rel-(1S,6R)-3-azabicyclo[4.1.0]heptan-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules and studying enzyme interactions.

    Industry: The compound’s unique properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Rel-(1S,6R)-3-azabicyclo[4.1.0]heptan-1-ol exerts its effects involves interactions with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity and pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(1S,6R)-3-azabicyclo[4.1.0]heptan-1-ol is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic structure. This configuration imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(1S,6R)-3-azabicyclo[4.1.0]heptan-1-ol

InChI

InChI=1S/C6H11NO/c8-6-3-5(6)1-2-7-4-6/h5,7-8H,1-4H2/t5-,6-/m1/s1

InChI Key

NZCBOEIGQAQLCD-PHDIDXHHSA-N

Isomeric SMILES

C1CNC[C@]2([C@H]1C2)O

Canonical SMILES

C1CNCC2(C1C2)O

Origin of Product

United States

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